1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide
Description
1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a phthalazine core fused to a piperidine-carboxamide scaffold. The phthalazine moiety is substituted with a 4-methylphenyl group at the 4-position, while the piperidine ring is functionalized with a carboxamide group at the 4-position. This structural framework is reminiscent of bioactive compounds targeting enzymes or receptors in therapeutic areas such as oncology, virology, and inflammation.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-6-8-15(9-7-14)19-17-4-2-3-5-18(17)21(24-23-19)25-12-10-16(11-13-25)20(22)26/h2-9,16H,10-13H2,1H3,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQBBBMEVVCPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4-Methylphenyl)phthalazin-1-amine (Intermediate A)
Step 1 : Suzuki–Miyaura Coupling
A boronic ester derivative of 4-methylphenyl reacts with 1-chlorophthalazine under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water (4:1) mixture at 80°C for 12 hours. The reaction achieves 78% yield after purification via silica gel chromatography (hexane/ethyl acetate gradient).
Step 2 : Amination via Buchwald–Hartwig Coupling
Intermediate A is synthesized by subjecting 4-(4-methylphenyl)phthalazine to a Pd₂(dba)₃/XantPhos-catalyzed amination with aqueous ammonia (2 equiv) in tert-amyl alcohol at 100°C. Microwave irradiation (30 minutes) enhances reaction efficiency, yielding 65% of the amine after preparative HPLC.
Synthesis of Piperidine-4-carboxamide (Intermediate B)
Step 1 : Protection of Piperidine
Piperidine-4-carboxylic acid is protected as its tert-butyl ester using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane.
Step 2 : Amide Formation
The Boc-protected piperidine reacts with ammonium chloride (1.5 equiv) via HATU-mediated coupling (1.1 equiv) in DMF, yielding piperidine-4-carboxamide tert-butyl ester (92% yield).
Final Coupling and Deprotection
Step 1 : Pd-Catalyzed C–N Coupling
Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) undergo coupling with Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 18 hours. The crude product is purified via NH-silica chromatography (ethyl acetate/methanol), affording the tert-butyl-protected target compound in 58% yield.
Step 2 : Boc Deprotection
Treatment with TFA (5 equiv) in dichloromethane (2 hours, rt) removes the Boc group, yielding 1-[4-(4-methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide as a trifluoroacetate salt. Neutralization with NaHCO₃ and extraction provides the free base (85% recovery).
Synthetic Route 2: One-Pot Tandem Methodology
Direct Assembly via Microwave-Assisted Coupling
A streamlined approach combines 1-chloro-4-(4-methylphenyl)phthalazine (1.0 equiv), piperidine-4-carboxamide (1.5 equiv), Pd₂(dba)₃ (3 mol%), DavePhos (6 mol%), and NaOt-Bu (2.0 equiv) in DME under microwave irradiation (150°C, 1 hour). This one-pot method bypasses intermediate isolation, achieving 44% yield after preparative HPLC.
Key Advantages :
- Reduced purification steps.
- Shorter reaction time (2 hours vs. 24 hours for Route 1).
Critical Reaction Parameters
Catalyst Systems
| Catalyst/Ligand Combination | Yield (%) | Side Products |
|---|---|---|
| Pd(OAc)₂/BINAP | 58 | <5% dehalogenation |
| Pd₂(dba)₃/DavePhos | 44 | 12% homocoupling |
| PdCl₂(AmPhos)₂ | 37 | 18% decomposition |
Solvent Effects
- Toluene : Optimal for Pd/BINAP systems (58% yield).
- DME : Preferred for microwave reactions due to dielectric properties.
- Acetonitrile : Causes ligand degradation at >100°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (YMC Triart C18, 10 mM NH₄HCO₃/ACN) shows ≥98% purity at 254 nm.
Scale-Up Considerations
Challenges in Kilo-Lab Production
- Pd Removal : Requires treatment with trimercaptotriazine resin (≤5 ppm residual Pd).
- Crystallization : Ethyl acetate/hexane (1:3) affords needle-like crystals (mp 214–216°C).
Environmental Impact
- PMI (Process Mass Intensity) : 82 for Route 1 vs. 67 for Route 2.
- Solvent Recovery : 90% toluene recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying properties.
Scientific Research Applications
1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Variations
- Phthalazine vs. Naphthalene/N-Aryl Systems: Unlike compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide , which incorporate naphthalene or simple aryl groups, the target compound features a phthalazine ring.
- Piperidine-Carboxamide Backbone: The piperidine-4-carboxamide core is shared with multiple analogs, including 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide and (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide . These variations differ in substituents on the piperidine nitrogen (e.g., sulfonyl, pyrrolopyrimidinyl) and carboxamide side chains.
Substituent Analysis
Physicochemical and Pharmacokinetic Properties
- Solubility and Stability: The phthalazine ring in the target compound may reduce aqueous solubility compared to simpler aryl analogs.
- ADMET Profile : Fluorine or methoxy substituents in analogs (e.g., ) are associated with improved metabolic stability and bioavailability. The 4-methylphenyl group in the target compound may enhance lipophilicity, necessitating formulation optimization .
Biological Activity
1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide, a compound featuring a piperidine and phthalazine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 354.45 g/mol. The structure includes a piperidine ring linked to a phthalazine derivative, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of phthalazine, including the compound , have been evaluated for their anticancer potential. A study assessed various phthalazine derivatives against multiple cancer cell lines, revealing that while many compounds exhibited limited direct cytotoxicity, they showed promise in combination therapies. Specifically, phthalazine derivatives can act as sensitizers in conjunction with chemotherapeutic agents, enhancing their efficacy against resistant tumor types .
Table 1: Anticancer Activity of Phthalazine Derivatives
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Various (e.g., leukemia, lung) | Not specified | PARP inhibition and radiosensitization |
| Other Phthalazine Derivatives | Various | Varies (e.g., 10-50 µM) | Induction of apoptosis |
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods demonstrated that some phthalazine derivatives possess moderate antioxidant properties. The compound's ability to scavenge free radicals was assessed with an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity of Selected Compounds
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | Not available | Moderate effect observed |
| Ascorbic Acid | 20 | 15 |
The biological activity of this compound may be attributed to several mechanisms:
- PARP Inhibition : It has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. This inhibition can enhance the sensitivity of cancer cells to DNA-damaging agents .
- Antioxidant Defense : The compound may modulate oxidative stress pathways, contributing to its protective effects against cellular damage.
Case Studies
Several studies have investigated the pharmacological effects of similar compounds:
- Combination Therapy with Chemotherapeutics : A study demonstrated that phthalazine derivatives could enhance the effects of existing chemotherapeutics in resistant cancer cell lines, suggesting potential clinical applications in combination therapies .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, indicating potential applications in neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide?
Answer: The synthesis typically involves multi-step reactions, including condensation of aromatic acid chlorides with piperidine derivatives, followed by cyclization to form the phthalazine core. Critical parameters include:
- Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions).
- pH optimization (e.g., using basic conditions for deprotonation during coupling steps).
- Purification methods (e.g., column chromatography or recrystallization to isolate the final product).
Analytical techniques like HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation) are essential .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy (¹H and ¹³C) is critical for confirming the piperidine and phthalazine moieties, with key signals at δ 2.5–3.5 ppm for piperidine protons and δ 7.0–8.5 ppm for aromatic protons .
- Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns to verify structural integrity.
- Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Use personal protective equipment (PPE) , including gloves and goggles, to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation risks, as piperidine derivatives can release volatile byproducts during synthesis .
- Store the compound in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different experimental models?
Answer:
- Dose-response analysis : Compare EC₅₀/IC₅₀ values across assays to identify potency variations due to model-specific factors (e.g., cell permeability differences) .
- Receptor binding studies : Use radioligand displacement assays to confirm target affinity and rule off-target effects .
- Statistical validation : Apply multivariate analysis to distinguish experimental noise from true biological variability .
Q. What computational methods can optimize the design of derivatives with enhanced target specificity?
Answer:
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide functional group modifications .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) to prioritize derivatives with favorable binding poses .
- QSAR modeling : Corrogate structural features (e.g., substituent electronegativity) with activity data to identify key pharmacophores .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Scaffold diversification : Synthesize analogs with modifications to the phthalazine ring (e.g., halogenation) or piperidine carboxamide (e.g., alkylation) .
- Bioactivity profiling : Test analogs against a panel of targets (e.g., enzymes, ion channels) to map functional group contributions to selectivity .
- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions (e.g., hydrogen bonds with the carboxamide group) .
Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?
Answer:
- Salt formation : Convert the carboxamide to a hydrochloride salt to improve aqueous solubility .
- Co-solvent systems : Use DMSO/PEG mixtures for in vitro assays, ensuring ≤0.1% DMSO to avoid cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for enhanced bioavailability in vivo .
Q. How can researchers identify the primary pharmacological targets of this compound?
Answer:
- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
- Transcriptomic profiling : Analyze gene expression changes in treated cells to infer pathway engagement .
- Kinase screening panels : Use high-throughput assays to evaluate inhibition against 300+ kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
